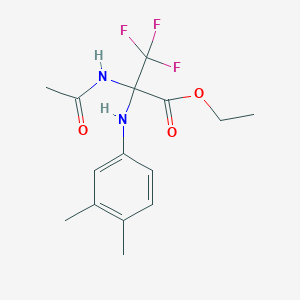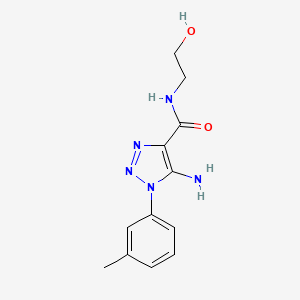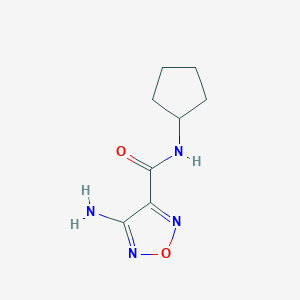![molecular formula C21H34N2O2 B11470501 1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine](/img/structure/B11470501.png)
1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a dimethyloxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
For industrial production, the method involving the use of a Co-NiO dual catalyst has been reported . This method involves dissolving 1-cyano-[4-methoxyphenyl]methylcyclohexanol in an organic solvent, followed by the addition of the catalyst at normal temperature. The reaction is carried out under hydrogen gas at controlled pressure and temperature, resulting in high yields and simplified post-reaction processing .
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine involves its interaction with various molecular targets. The piperazine ring provides conformational flexibility and polar nitrogen atoms, enhancing interactions with macromolecules . This compound can form hydrogen bonds and adjust its molecular physicochemical properties, making it a valuable scaffold in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxyphenyl isocyanate
Uniqueness
1-{2-[4-(2-Methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl}-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the dimethyloxane moiety differentiates it from other piperazine derivatives, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H34N2O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)-2,2-dimethyloxan-4-yl]ethyl]-4-methylpiperazine |
InChI |
InChI=1S/C21H34N2O2/c1-20(2)17-21(10-16-25-20,18-7-5-6-8-19(18)24-4)9-11-23-14-12-22(3)13-15-23/h5-8H,9-17H2,1-4H3 |
InChI Key |
QNMAVQSYYBCKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCN(CC2)C)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-[(4-methyl-1-piperazinyl)amino]-, ethyl ester](/img/structure/B11470422.png)


![{4-[4-(Cyclopentylamino)quinazolin-2-yl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B11470444.png)
![5-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-iodo-N-[1-(4-methoxyphenyl)propan-2-yl]benzamide](/img/structure/B11470467.png)
![ethyl N-{[4-(3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl)phenyl]carbamoyl}-3,3,3-trifluoro-2-(2,2,2-trifluoroethoxy)alaninate](/img/structure/B11470473.png)
![4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(2,2-dimethylpropyl)benzenesulfonamide](/img/structure/B11470475.png)

![N-{4-[5-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]phenyl}acetamide](/img/structure/B11470479.png)
![2-Methyl-5-[(thiophen-2-ylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B11470487.png)
![1-(2-chlorophenyl)-N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]methanesulfonamide](/img/structure/B11470494.png)
![5-(4-tert-butylphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11470504.png)
![1-{[(2-Phenylpyrimidin-5-yl)methyl]amino}propan-2-ol](/img/structure/B11470519.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11470522.png)
